

# Step coverage analysis of tungsten films from WF6 in high-aspect-ratio structures

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An In-Depth Guide to Step Coverage Analysis of Tungsten Films from WF6 in High-Aspect-Ratio Structures

## Introduction: The Vertical Challenge in Modern Semiconductor Manufacturing

As semiconductor device dimensions continue to shrink into the sub-10 nm regime, the complexity of interconnects has escalated dramatically. The use of high-aspect-ratio (HAR) structures, such as deep trenches and vias, is now commonplace in advanced logic and memory devices like 3D NAND.[1] Filling these intricate, narrow features with a conductive material without creating voids or seams is a critical challenge. Tungsten (W) has long been a favored material for these applications due to its low resistivity and high thermal stability.[2] The primary precursor for tungsten deposition is **tungsten hexafluoride** (WF6), a volatile and highly reactive gas.[1][2] However, the choice of deposition technique is paramount in achieving the required film conformity in HAR structures. This guide provides a comprehensive comparison of the two primary methods for tungsten deposition from WF6—Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD)—with a focus on step coverage analysis.

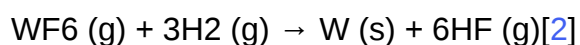
## Deposition Methodologies: A Tale of Two Techniques

The deposition of tungsten from WF6 is primarily achieved through its reduction by gases like hydrogen (H2), silane (SiH4), or diborane (B2H6).[3][4] The choice between CVD and ALD

fundamentally alters the film growth dynamics and, consequently, the step coverage.

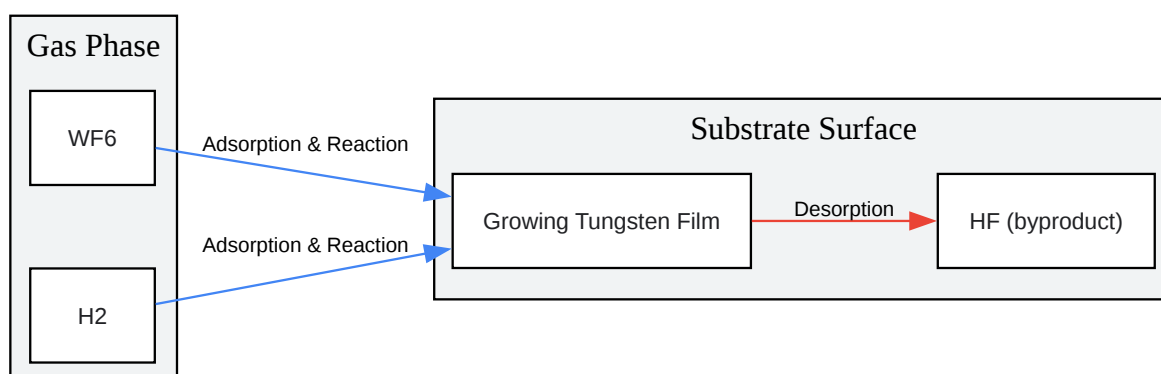
## Chemical Vapor Deposition (CVD): The Workhorse with Limitations

In a conventional CVD process, the WF6 precursor and the reducing agent (e.g., H<sub>2</sub>) are introduced into the reaction chamber simultaneously.[2] The chemical reaction leading to tungsten deposition occurs continuously on the heated substrate surface. The overall reaction with hydrogen is:



The key challenge with CVD in HAR structures is the potential for non-conformal film growth. This is due to reactant depletion within the feature. As the precursor gases diffuse into the narrow trench or via, they are consumed, leading to a higher deposition rate at the top of the feature than at the bottom. This can result in the formation of voids or a center seam, which can compromise the electrical integrity of the interconnect.[5]

The conformality of the CVD process is heavily influenced by the deposition regime. In a transport-limited regime (typically at higher temperatures and pressures), the deposition rate is limited by the arrival of reactants to the surface, exacerbating the non-conformal growth.[6] In a reaction-limited regime (at lower temperatures and pressures), the surface reaction kinetics are the rate-limiting step, which can improve step coverage but often at the cost of a significantly lower deposition rate.[6]



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Caption: Tungsten CVD reaction mechanism.

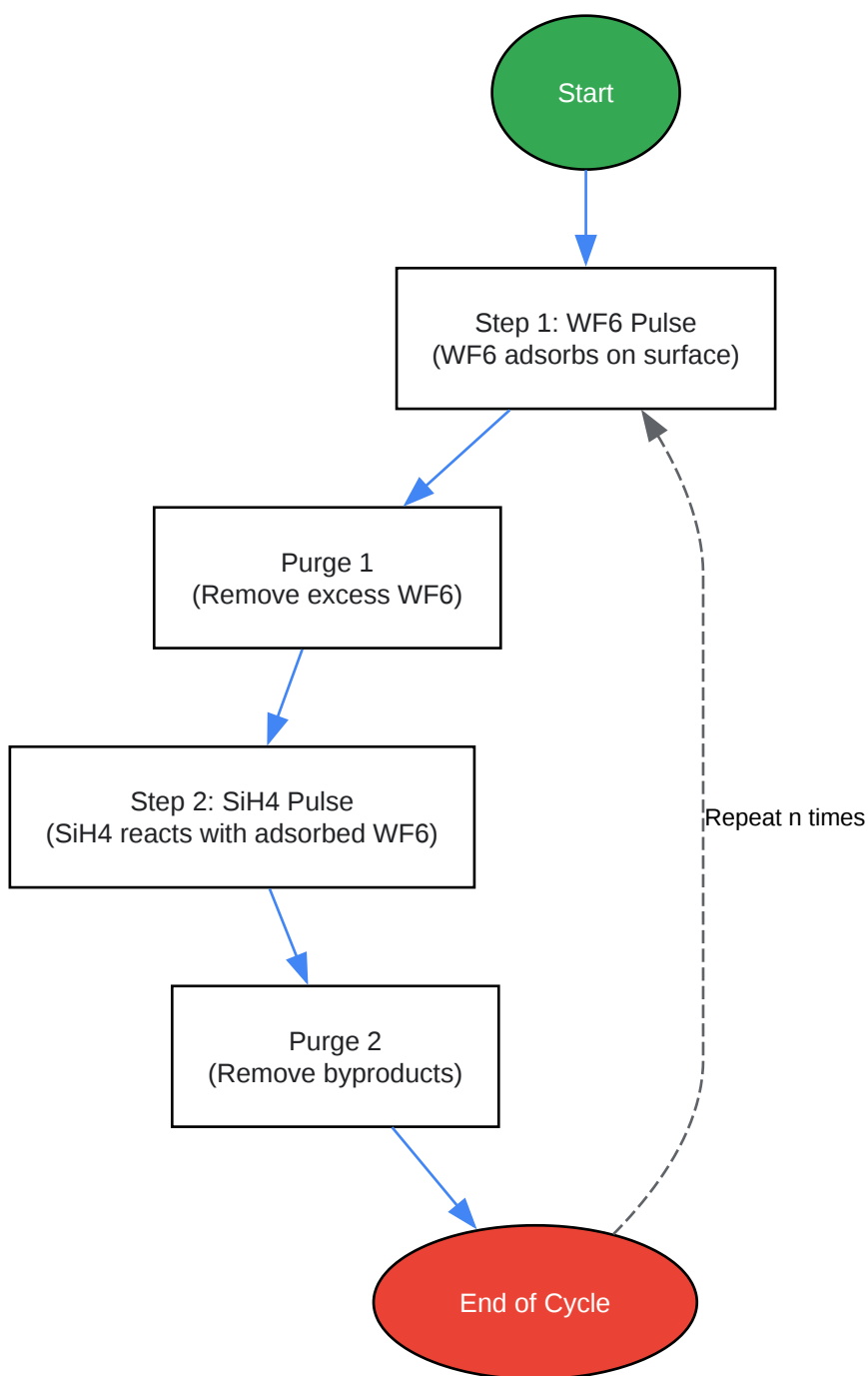
## Atomic Layer Deposition (ALD): Precision in Self-Limiting Steps

Atomic Layer Deposition is a cyclical process that builds a film one atomic layer at a time.<sup>[7]</sup> Unlike CVD, the precursor and reactant gases are introduced into the chamber sequentially, separated by purge steps.<sup>[8]</sup> This self-limiting nature of the surface reactions is the key to ALD's exceptional conformality.<sup>[3]</sup>

A typical thermal ALD cycle for tungsten using WF<sub>6</sub> and SiH<sub>4</sub> involves the following steps:

- **WF<sub>6</sub> Pulse:** WF<sub>6</sub> is introduced and chemisorbs onto the substrate surface until all available reactive sites are saturated.
- **Purge:** Excess WF<sub>6</sub> and any gaseous byproducts are removed from the chamber.
- **SiH<sub>4</sub> Pulse:** The reducing agent, SiH<sub>4</sub>, is introduced and reacts with the adsorbed WF<sub>6</sub> species, reducing them to tungsten and forming volatile byproducts. This reaction is also self-limiting.
- **Purge:** Excess SiH<sub>4</sub> and reaction byproducts are purged, completing one cycle.

This cycle is repeated until the desired film thickness is achieved. Because the reactions are self-limiting, ALD can achieve near-perfect conformality, even in extremely high-aspect-ratio structures, with step coverage often exceeding 95%.<sup>[1]</sup>



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Caption: A typical tungsten ALD cycle.

## Comparative Analysis of Step Coverage: CVD vs. ALD

The choice between CVD and ALD for tungsten deposition in HAR structures hinges on a trade-off between deposition rate and film conformality. The following table provides a comparative overview of the two techniques:

Feature	Chemical Vapor Deposition (CVD)	Atomic Layer Deposition (ALD)
Deposition Mechanism	Continuous reaction of co-flowed precursors	Sequential, self-limiting surface reactions
Typical Step Coverage	20-80% (highly dependent on aspect ratio and process conditions)	>95% (excellent conformality) <a href="#">[1]</a>
Deposition Rate	High (typically 10-100 nm/min)	Low (typically 0.1-1 nm/cycle)
Film Purity	Can have higher levels of impurities due to gas-phase reactions	High purity due to self-limiting reactions and purge steps
Process Temperature	300-500°C <a href="#">[2]</a>	200-350°C <a href="#">[9]</a>
Challenges	Void and seam formation in HAR structures, poor conformality	Low throughput, potential for long process times

## Experimental Protocols

### Protocol 1: Tungsten Chemical Vapor Deposition (CVD)

- **Substrate Preparation:** Load a patterned silicon wafer with HAR structures into the CVD reactor. A TiN adhesion layer is commonly used.
- **Pump Down and Heating:** Evacuate the chamber to a base pressure of <1 mTorr. Heat the substrate to the desired deposition temperature (e.g., 400°C).
- **Gas Introduction:** Introduce the reactant gases, WF6 and H2, into the chamber at predetermined flow rates (e.g., WF6 at 20 sccm, H2 at 500 sccm). Maintain a constant pressure (e.g., 1 Torr).

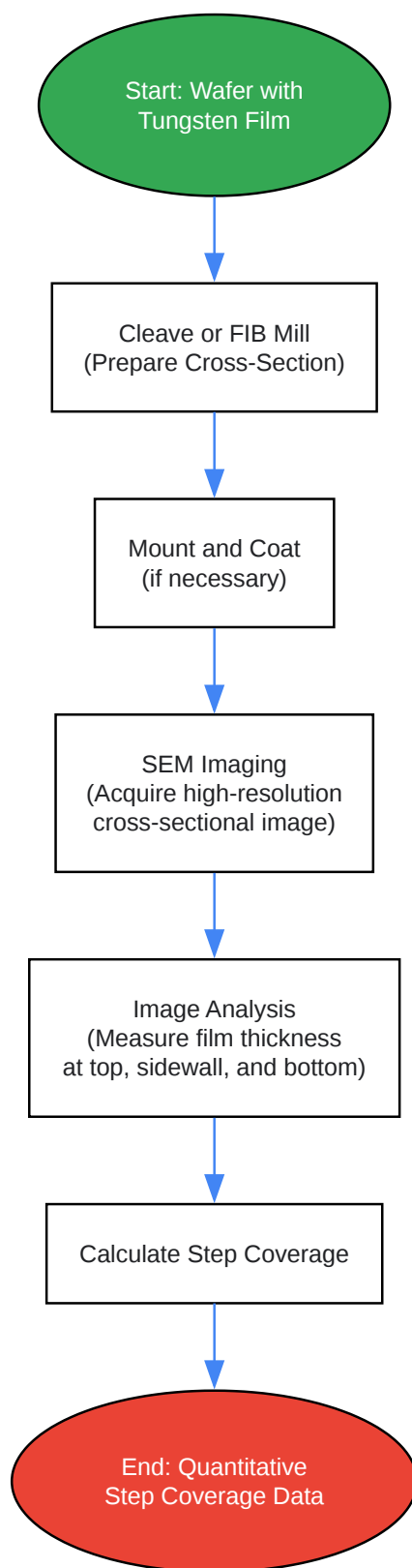
- Deposition: Allow the deposition to proceed for the time required to achieve the target film thickness.
- Gas Purge and Cool Down: Stop the flow of reactant gases and purge the chamber with an inert gas (e.g., Ar). Cool the substrate to room temperature before removal.

## Protocol 2: Tungsten Atomic Layer Deposition (ALD)

- Substrate Preparation: Load the patterned wafer into the ALD reactor.
- Pump Down and Heating: Evacuate the chamber and heat the substrate to the process temperature (e.g., 300°C).
- ALD Cycles:
  - WF6 Pulse: Introduce WF6 into the chamber for a set duration (e.g., 0.5 seconds) to allow for surface saturation.
  - Purge: Purge the chamber with Ar for a specified time (e.g., 5 seconds) to remove unreacted WF6.
  - SiH4 Pulse: Introduce SiH4 into the chamber for a set duration (e.g., 1 second) to react with the surface-adsorbed species.
  - Purge: Purge the chamber with Ar (e.g., 5 seconds) to remove byproducts and unreacted SiH4.
- Repeat Cycles: Repeat the ALD cycle until the desired film thickness is achieved.
- Cool Down: After the final cycle, cool the substrate under an inert atmosphere before unloading.

## Methodology for Step Coverage Analysis

The primary technique for evaluating step coverage is cross-sectional Scanning Electron Microscopy (SEM).<sup>[10]</sup>



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Caption: Workflow for SEM-based step coverage analysis.

## Step-by-Step SEM Analysis:

- **Sample Preparation:** A cross-section of the wafer is prepared, typically by cleaving or using a Focused Ion Beam (FIB) for precise sectioning of a specific feature.
- **SEM Imaging:** The cross-section is imaged using an SEM. High-resolution images are captured that clearly show the deposited tungsten film within the HAR structure.
- **Thickness Measurement:** Using the SEM software's measurement tools, the thickness of the tungsten film is measured at three key locations:
  - $t_{top}$ : The thickness on the top surface of the wafer.
  - $t_{sidewall}$ : The thickness on the vertical sidewall of the feature.
  - $t_{bottom}$ : The thickness at the bottom of the feature.
- **Step Coverage Calculation:** The step coverage is typically expressed as a percentage and is calculated as follows:

$$\text{Step Coverage (\%)} = (t_{sidewall} / t_{top}) * 100$$

or

$$\text{Step Coverage (\%)} = (t_{bottom} / t_{top}) * 100$$

## Conclusion and Future Outlook

For the filling of high-aspect-ratio structures with tungsten from WF<sub>6</sub>, Atomic Layer Deposition offers demonstrably superior step coverage compared to conventional Chemical Vapor Deposition. The self-limiting nature of ALD ensures highly conformal films, mitigating the risk of voids and seams that can plague CVD processes in aggressive geometries. While CVD provides a higher deposition rate, its utility for filling HAR features is limited. The choice of deposition technique, therefore, represents a critical decision in the fabrication of advanced semiconductor devices. As feature sizes continue to shrink and aspect ratios increase, the precision and conformality of ALD will become increasingly indispensable.

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